molecular formula C14H11NO5 B2405272 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 924872-08-2

7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No.: B2405272
CAS No.: 924872-08-2
M. Wt: 273.244
InChI Key: NBGFGVFESDDKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C14H11NO5 and its molecular weight is 273.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomass Conversion to Furan Derivatives

The compound 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and its derivatives hold potential in transforming plant biomass into valuable chemicals. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are versatile reagents that can be produced from hexose carbohydrates and lignocellulose found in plant biomass. The adoption of HMF and its derivatives could significantly replace non-renewable hydrocarbon sources (oil, natural gas, coal) in the chemical industry, thereby offering a sustainable alternative for producing polymers, fuels, and other functional materials (Chernyshev et al., 2017).

Sustainable Access to New Generation Polymers

The exploration of furan derivatives extends to the development of sustainable polymers and materials. The derivatives of HMF, including furandicarboxylic acid and others, are being considered as major sources of carbon and hydrogen, pivotal for the chemistry of the 21st century. This approach aligns with global efforts to seek renewable resources for polymer production, reducing dependency on finite resources (Chernyshev et al., 2017).

Significance in Health and Medicine

Antioxidant and Anti-inflammatory Activities

Furan derivatives are reported to exhibit health-promoting properties, including antioxidant and anti-inflammatory activities. They are found in various natural sources such as plants, algae, and fish. The potential health benefits, however, need to be weighed against any toxicological effects, as the complete biological impact of these compounds is still under research (Xu et al., 2017).

Role in CNS Drug Synthesis

The compound's structure suggests potential for synthesizing drugs acting on the Central Nervous System (CNS). Functional chemical groups like furan are identified as lead molecules for synthesizing compounds with CNS activity. This paves the way for developing new therapeutic agents for CNS disorders, given the intricate interaction of furan derivatives with biological systems (Saganuwan, 2017).

Mechanism of Action

Target of Action

Similar compounds with a furan nucleus have been found to exhibit antimicrobial activity . They are known to interact with various enzymes and proteins in microbial cells, disrupting their normal functions.

Mode of Action

For instance, they can form reactive electrophilic species that can interact with cellular targets . These interactions can lead to changes in the target’s function, potentially leading to the observed antimicrobial activity.

Biochemical Pathways

Furan derivatives are known to interfere with several biochemical pathways in microbial cells, leading to their antimicrobial effects . The disruption of these pathways can lead to downstream effects such as the inhibition of cell growth and replication.

Pharmacokinetics

Similar compounds have been found to have good gi absorption and are considered bbb permeant . These properties can impact the bioavailability of the compound, influencing its efficacy.

Result of Action

Furan derivatives have been found to exhibit good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . This suggests that the compound may have similar effects.

Properties

IUPAC Name

7-(furan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-11-5-7(12-2-1-3-20-12)4-10-8(11)6-9(14(18)19)13(17)15-10/h1-3,6-7H,4-5H2,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGFGVFESDDKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.